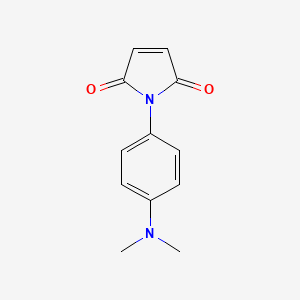
1-(4-ジメチルアミノフェニル)-1H-ピロール-2,5-ジオン
概要
説明
1-[4-(Dimethylamino)phenyl]-1H-pyrrole-2,5-dione is an organic compound known for its unique chemical structure and properties It features a pyrrole ring substituted with a dimethylamino phenyl group, making it a valuable compound in various scientific and industrial applications
科学的研究の応用
1-[4-(Dimethylamino)phenyl]-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential as a fluorescent probe and in the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
生化学分析
Biochemical Properties
1-[4-(Dimethylamino)phenyl]-1H-pyrrole-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cell-penetrating peptides, enhancing their internalization into cells . This interaction is crucial as it can influence the delivery of therapeutic agents into cells. Additionally, 1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione has been studied for its potential as an anticancer agent, showing interactions with enzymes involved in cell proliferation .
Cellular Effects
The effects of 1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance the internalization of cell-penetrating peptides, which can lead to changes in cellular uptake mechanisms . Furthermore, its potential anticancer properties suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, 1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to interact with enzymes involved in cell proliferation, potentially inhibiting their activity and thus reducing cell growth . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo have indicated that prolonged exposure to 1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth . At higher doses, it can cause toxic or adverse effects, including damage to healthy cells and tissues. Understanding the dosage threshold is crucial for its potential therapeutic applications.
Metabolic Pathways
1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo oxidation or reduction reactions, leading to the formation of metabolites that can be excreted . These metabolic pathways are essential for determining the compound’s bioavailability and potential side effects.
Transport and Distribution
The transport and distribution of 1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. It has been observed to enhance the cellular uptake of certain peptides, suggesting that it may interact with specific transporters or binding proteins that facilitate its distribution . Understanding these interactions is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione can significantly impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its interaction with the human serotonin transporter suggests that it may localize to regions involved in neurotransmitter transport and signaling . This localization is essential for understanding its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(dimethylamino)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with maleimide derivatives under specific conditions. One common method includes the use of catalytic amounts of acetic anhydride and pyridine at elevated temperatures to facilitate the reaction . Another approach involves the condensation of 4-(dimethylamino)benzaldehyde with maleimide in the presence of a strong base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-[4-(Dimethylamino)phenyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
作用機序
The mechanism of action of 1-[4-(dimethylamino)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its dimethylamino group plays a crucial role in its binding affinity and specificity towards target proteins .
類似化合物との比較
4-(4-Dimethylamino)phenyl-1-methylpyridinium iodide (IDT307): A fluorescent analogue used in neurochemical studies.
1-(4-(Dimethylamino)-3,5-dinitrophenyl)-1H-pyrrole-2,5-dione:
Uniqueness: 1-[4-(Dimethylamino)phenyl]-1H-pyrrole-2,5-dione stands out due to its unique combination of a pyrrole ring and a dimethylamino phenyl group, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
1-[4-(dimethylamino)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-13(2)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVRYJCBHSCENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284905 | |
| Record name | 1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6953-81-7 | |
| Record name | NSC39741 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


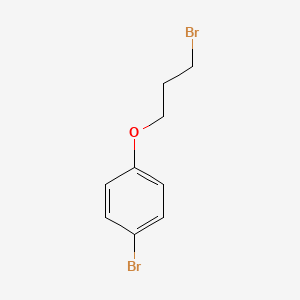
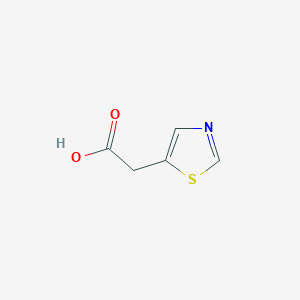
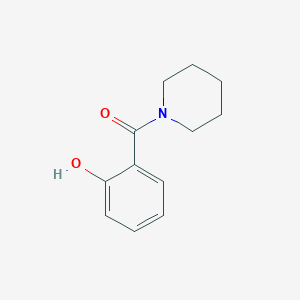



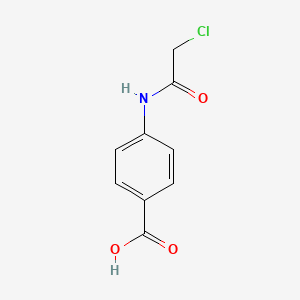
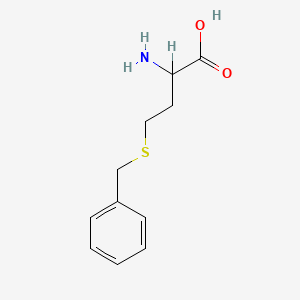
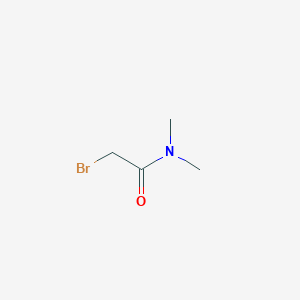
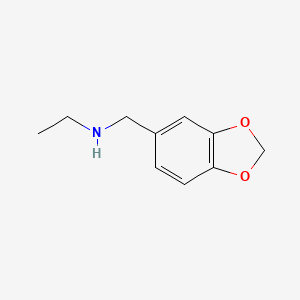
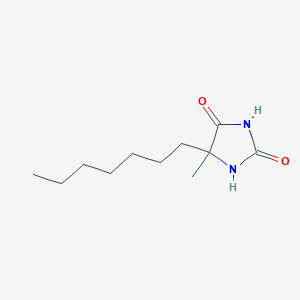
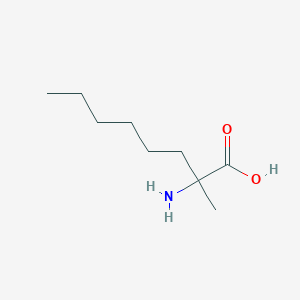
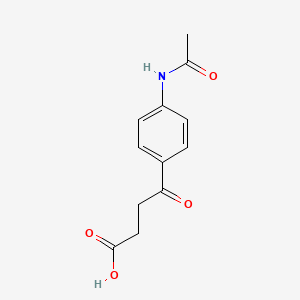
![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)
